Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate

Catalog No.
S15873692
CAS No.
M.F
C9H15NO3
M. Wt
185.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate

Product Name

Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate

IUPAC Name

methyl 2-oxo-3-propylpyrrolidine-3-carboxylate

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C9H15NO3/c1-3-4-9(8(12)13-2)5-6-10-7(9)11/h3-6H2,1-2H3,(H,10,11)

InChI Key

HIFMTHFIDJLWRJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCNC1=O)C(=O)OC

Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate is a chemical compound belonging to the class of pyrrolidine derivatives. Its molecular formula is C9H15NO3C_9H_{15}NO_3, and it has a molecular weight of approximately 185.22 g/mol. This compound features a pyrrolidine ring with a propyl group at the 3-position and a carboxylate functional group at the 3-position, contributing to its unique properties and potential applications in various fields, including medicinal chemistry.

Typical of esters and pyrrolidine derivatives. These include:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
  • Transesterification: This reaction can occur with alcohols, resulting in the formation of different esters.
  • Nucleophilic Substitution: The carbonyl group can undergo nucleophilic attack, leading to various derivatives depending on the nucleophile used.

Research on similar compounds suggests that methyl 2-oxo-3-propylpyrrolidine-3-carboxylate may exhibit biological activities, particularly in neuropharmacology. Pyrrolidine derivatives have been studied for their potential effects on the central nervous system, including anticonvulsant properties. For example, related compounds like Levetiracetam have been shown to provide neuroprotective effects against ischemic damage and are utilized in epilepsy treatment .

The synthesis of methyl 2-oxo-3-propylpyrrolidine-3-carboxylate can be achieved through various methods, including:

  • Cyclization Reactions: Starting from suitable precursors, cyclization can be induced to form the pyrrolidine ring.
  • Methylation: The introduction of the methyl ester group can be performed using methylating agents like methyl iodide or dimethyl sulfate on the corresponding carboxylic acid derivative.
  • Functional Group Transformations: Strategies such as oxidation or reduction may be employed to modify functional groups on the pyrrolidine structure.

Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate has potential applications in:

  • Pharmaceutical Development: Due to its structural characteristics, it could serve as a lead compound for developing new medications targeting neurological disorders.
  • Chemical Synthesis: It may act as an intermediate in synthesizing more complex organic molecules, particularly in medicinal chemistry.

Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate shares structural similarities with several other compounds in the pyrrolidine family. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
Methyl 5-oxo-pyrrolidine-3-carboxylateC7H11NO3C_7H_{11}NO_3Features a ketone at position 5
1-Methyl-2-oxopyrrolidine-3-carboxylic acidC8H13NO3C_8H_{13}NO_3Contains a methyl group at position 1
LevetiracetamC11H14N2O2C_{11}H_{14}N_2O_2Known for anticonvulsant properties

Uniqueness of Methyl 2-Oxo-3-Propylpyrrolidine-3-Carboxylate

Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, particularly the propyl group at the 3-position and the presence of the ester functional group. This configuration may influence its biological activity and reactivity compared to other similar compounds.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

185.10519334 g/mol

Monoisotopic Mass

185.10519334 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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